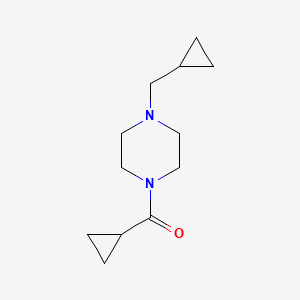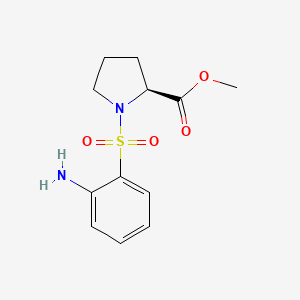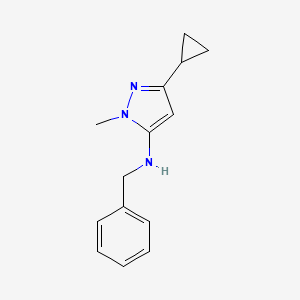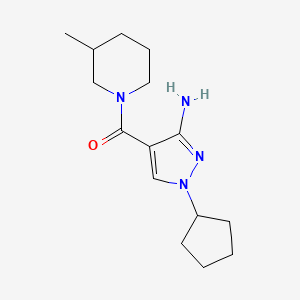![molecular formula C9H11N3S2 B11744160 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is known for its unique structure, which includes a thiazole ring, a dimethylamino group, and a methylsulfanyl group.
准备方法
The synthesis of 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves several steps. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.
化学反应分析
5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing groups. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors .
相似化合物的比较
Similar compounds to 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile include:
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the thiazole ring but has different substituents.
2-(Dimethylamino)ethyl methacrylate: While structurally different, it shares the dimethylamino group and has applications in polymer chemistry. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C9H11N3S2 |
|---|---|
分子量 |
225.3 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3S2/c1-12(2)5-4-8-7(6-10)9(13-3)11-14-8/h4-5H,1-3H3 |
InChI 键 |
VAQNVGNVNAYIBX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC1=C(C(=NS1)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B11744085.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744091.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione](/img/structure/B11744096.png)


![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11744114.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744121.png)

amine](/img/structure/B11744143.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
amine](/img/structure/B11744178.png)
